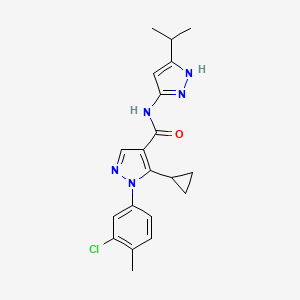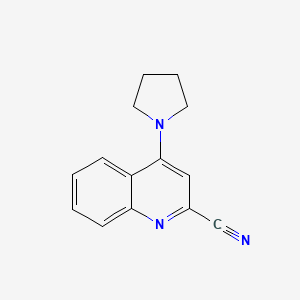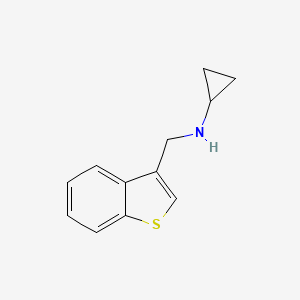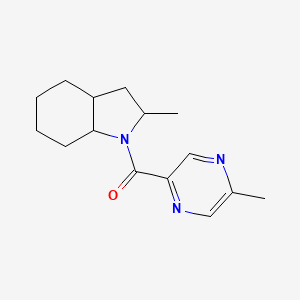![molecular formula C13H16N2O2S B7563329 N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide](/img/structure/B7563329.png)
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide, also known as MPSPA, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism.
作用机制
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide inhibits DPP-4, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide increases the levels of these hormones, leading to increased insulin secretion and decreased glucagon secretion. This results in improved glucose uptake by cells and decreased glucose production by the liver.
Biochemical and Physiological Effects:
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide has been shown to improve glycemic control in animal models of type 2 diabetes mellitus. It has also been shown to reduce body weight and improve insulin sensitivity in obese mice. In addition, N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.
实验室实验的优点和局限性
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of DPP-4 in glucose metabolism. However, like all chemical compounds, N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide has limitations in terms of its stability, solubility, and toxicity. These factors must be taken into account when designing experiments using N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide.
未来方向
Future research on N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide could focus on its potential use in combination with other drugs for the treatment of type 2 diabetes mellitus and other metabolic disorders. In addition, further studies could investigate the long-term safety and efficacy of N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide in animal models and humans. Finally, research could explore the potential of N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide as a tool for studying the role of DPP-4 in other physiological processes beyond glucose metabolism.
合成方法
The synthesis of N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide involves the reaction of 4-(mercaptophenyl)acetic acid with 1-methyl-2-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product, N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide.
科学研究应用
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors like N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide are known to increase insulin secretion and decrease glucagon secretion, leading to improved glycemic control. N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide has also been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
属性
IUPAC Name |
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9(16)14-10-3-5-11(6-4-10)18-12-7-8-15(2)13(12)17/h3-6,12H,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEIRDQJLGVCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dihydro-1H-isochromen-1-yl)-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)ethanone](/img/structure/B7563256.png)

![(5-Bromothiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B7563272.png)


![N-[1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7563300.png)
![[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B7563315.png)

![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B7563327.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
![1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563350.png)

